5-Propylphenanthrene-4-carboxylic acid
Description
5-Propylphenanthrene-4-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with a propyl group at position 5 and a carboxylic acid group at position 2. The carboxylic acid group enhances polarity, enabling salt formation and participation in reactions such as esterification or amidation.
Properties
CAS No. |
114116-12-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-propylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-5-12-6-3-7-13-10-11-14-8-4-9-15(18(19)20)17(14)16(12)13/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
InChI Key |
NJEKNDPFKOCMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1C3=C(C=CC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 5-Propylphenanthrene-4-carboxylic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents is also an effective method.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Alcohols, amines, and halides are common nucleophiles used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and acid chlorides.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Propylphenanthrene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Biochemical Studies: It is used in studies to understand the interactions between polycyclic aromatic hydrocarbons and biological systems.
Industry:
Mechanism of Action
The mechanism of action of 5-Propylphenanthrene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the phenanthrene core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pyrimidine-based carboxylic acids, which differ structurally from 5-propylphenanthrene-4-carboxylic acid. However, comparisons can be drawn based on functional groups, substituent effects, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations
Acidity :
- The carboxylic acid group’s acidity is influenced by substituents. In 5-propylphenanthrene-4-carboxylic acid , the propyl group (electron-donating via induction) may slightly reduce acidity compared to unsubstituted phenanthrene-4-carboxylic acid.
- In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid has a chloro substituent (electron-withdrawing), which increases acidity. The trifluoromethyl group in the compound from would further amplify acidity due to its strong electron-withdrawing nature.
Reactivity and Applications :
- Phenanthrene derivatives are often explored for optical materials or as intermediates in organic synthesis. The carboxylic acid group allows derivatization (e.g., drug conjugates).
- Pyrimidine carboxylic acids are frequently studied for pharmaceutical applications (e.g., kinase inhibitors), where electron-withdrawing substituents enhance binding to enzymatic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
